1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antimalarial Activities : Compounds incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and characterized. These compounds exhibit in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, highlighting their potential as broad-spectrum antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Anticancer Activity : Derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione have been synthesized and evaluated for anticancer activity, showing efficacy against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This suggests their potential application in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).
Antiviral Activities : The synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives has been reported, with some compounds evaluated for their anti-HIV-1 and anti-HIV-2 activities. These findings indicate the potential use of such compounds in the development of new antiviral drugs (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antibacterial, Antifungal, and Cytotoxic Activities
- Azole-Containing Piperazine Derivatives : A series of azole-containing piperazine derivatives have been synthesized and investigated for their antibacterial, antifungal, and cytotoxic activities. Certain compounds demonstrated remarkable antimicrobial efficacy and broad-spectrum activity against tested strains, suggesting their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).
Properties
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(15-27-9-7-17-3-1-2-4-18(17)27)26-13-11-25(12-14-26)19-5-6-20(24-23-19)28-10-8-22-16-28/h1-10,16H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTHTPJHQUIMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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